Cas no 93107-30-3 (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid structure
93107-30-3 structure
Produktname:1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
CAS-Nr.:93107-30-3
MF:C13H9F2NO3
MW:265.212270498276
MDL:MFCD01646375
CID:803121
PubChem ID:253659993

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-, 7-Difluoro-1,4-Dihydro-4-Oxoquinoline-3-carboxylic Acid
    • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 3-Quinolinecarboxylicacid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-
    • BESIVANCE I
    • 6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid
    • 1-CYCLOPROPYL-1,4-DIHYDRO-6,7-DIFLUORO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
    • 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
    • KNEXGVPHPGXAGF-UHFFFAOYSA-N
    • PubChem11679
    • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)
    • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid
    • 1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
    • X 3
    • cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 1-Cyclorpropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4- oxoquinoline-3-carboxylic acid
    • 93107-30-3
    • 1-cyclopropyl-6,7-difluoro 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • SB71512
    • cyclopropyl 6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • SCHEMBL501238
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • DS-0501
    • DB-050523
    • EC 413-760-7
    • 1-cyclopropyl-6,7-difluoro-1,4- dihydro-4-oxoquinoline-3-carboxylic acid
    • NS00004712
    • 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • CS-W002812
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid
    • CHEMBL4204733
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
    • EN300-7373084
    • 1-cyclopropyl-6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-; 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid; 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
    • SY020858
    • BCP28696
    • 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid
    • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylicAcid
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
    • 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • MFCD01646375
    • AC-23370
    • DTXSID40869113
    • AE-641/11064010
    • 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4oxo-3-quinolinecarboxylic acid
    • 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 3-carboxy-1-cyclopropyl-6,7-difluoro-4-quinolone
    • 1-cyclopropyl-6, 7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 1-Cyclopropyl-6 pound not7-difluoro-4-oxo-1 pound not4-dihydroquinoline-3-carboxylic acid
    • C2779
    • 1-Cyclopropyl-6,7-diflouro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
    • 1 -cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • AKOS015840750
    • J-504574
    • MDL: MFCD01646375
    • Inchi: 1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19)
    • InChI-Schlüssel: KNEXGVPHPGXAGF-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(=O)C2C(=CC(=C(C=2)F)F)N(C2CC2)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 265.05500
  • Monoisotopenmasse: 265.055
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 461
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1.8
  • Topologische Polaroberfläche: 57.6

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid
  • Dichte: 1.63
  • Schmelzpunkt: 289°C(lit.)
  • Siedepunkt: 434.2°C at 760 mmHg
  • Flammpunkt: 216.4°C
  • Brechungsindex: 1.655
  • PSA: 59.30000
  • LogP: 2.31280

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Sicherheitsinformationen

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Zolldaten

  • HS-CODE:2933499090
  • Zolldaten:

    China Zollkodex:

    2933499090

    Übersicht:

    2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY020858-1g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
93107-30-3 >97%
1g
¥33.00 2024-07-09
abcr
AB284508-1 g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; .
93107-30-3 97%
1g
€81.90 2023-04-26
eNovation Chemicals LLC
D375691-5g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
93107-30-3 97%
5g
$765 2024-05-24
abcr
AB284508-100g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; .
93107-30-3 97%
100g
€771.80 2025-02-17
Fluorochem
049559-10g
6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid
93107-30-3 95%
10g
£75.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C843347-1g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
93107-30-3 95%
1g
173.70 2021-05-17
abcr
AB284508-5 g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; .
93107-30-3 97%
5g
€125.10 2023-04-26
Chemenu
CM121466-25g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
93107-30-3 95%
25g
$163 2021-08-06
TRC
C989685-2g
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
93107-30-3
2g
$ 173.00 2023-04-17
TRC
C989685-5g
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
93107-30-3
5g
$ 224.00 2023-04-17

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Referenz
N-formyl hydroxylamine compound used as peptide deformylase inhibitor
, Korea, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Process for preparing 2-chloro-4,5-difluorobenzoic acid, an intermediate for antibacterial quinolinecarboxylic acid derivatives
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  11 h, 130 °C
Referenz
Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and
, Japan, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Referenz
Preparation of fluoroquinolone compounds as antibiotic resistance breakers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation of macrolides and erythromycin derivatives anti-infective phosphonate analogs
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  7 h, rt
Referenz
Preparation of quinolones and their intermediates
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Acetic acid Catalysts: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
Referenz
Hydrolytic process for the preparation of fluoroquinolonecarboxylic acids from their corresponding C1-4 alkyl esters using reduced amounts of sulfuric acid
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2 h, 80 °C
1.2 Reagents: Water ;  cooled
Referenz
Improved synthesis of ciprofloxacin
Li, Zhuang; Liu, Mangen, Youjifu Gongye, 2008, (2), 11-12

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Process for the preparation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinolinecarboxylic acids in a cascade microreactor
, European Patent Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Proteinase ,  Trypsin ,  Monoacylglycerol lipase Solvents: 1,4-Dioxane ,  Water ;  20 h, 40 °C
Referenz
Method for preparing quinolone carboxylic acid intermediate through compound enzyme catalytic hydrolysis
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Referenz
Pyridonecarboxylic acid antibacterial agents. Part 7. A new synthetic route to 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents
Egawa, Hiroshi; Kataoka, Masahiro; Shibamori, Kohichiro; Miyamoto, Teruyuki; Nakano, Junji; et al, Journal of Heterocyclic Chemistry, 1987, 24(1), 181-5

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Referenz
N1-benzofused modification of fluoroquinolones reduces activity against gram-negative bacteria
Laws, Mark; Hind, Charlotte; Favaron, Andrea; Jamshidi, Shirin; Evans, Bonnie; et al, ChemRxiv, 2019, 1, 1-38

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Preparation of 7-(substituted)piperazinyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antibacterial agents
, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Catalysts: Tetradecyltrimethylammonium chloride ;  rt → 170 °C; 9 h, 170 °C
Referenz
Method for synthesizing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid using phase transfer catalyst
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referenz
Synthesis of clinafloxacin
Huang, Shan; Li, Ze, Zhongguo Yiyao Gongye Zazhi, 2000, 31(8), 338-340

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Acetic acid ,  Water ;  3 h, reflux
Referenz
Preparation of clinifloxacin key intermediate
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Toluene ;  25 - 35 °C; 35 °C → 95 °C; 2 h, 95 °C; 95 °C → 35 °C
1.2 4 h, 25 °C
1.3 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  3 h, 35 - 45 °C; 45 °C → 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C → 100 °C; 10 h, 100 °C; 100 °C → 25 °C; 2 h, 25 °C
Referenz
Improved process for the preparation of besifloxacin hydrochloride and intermediates thereof
, India, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  rt → reflux
Referenz
Study on synthesis of 1-cyclopropyl-6,7-difluroro-1,4-dihydro-4-oxo-3-quinolone carboxylic acid
Chen, Zai-xin; Xia, Zheng-jun; Jiang, Long; Lin, Song; Wang, Bin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2012, 20(6), 39-42

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Dimethyl sulfoxide ;  rt → 120 °C
Referenz
Process for the preparation of fluoroquinolones via streamlined synthesis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  8 h, reflux
Referenz
Baylis-hillman route to several quinolone antibiotic intermediates
Hong, Wan Pyo; Lee, Kee-Jung, Synthesis, 2006, (6), 963-968

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Raw materials

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
sfd10921
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
A1204378
Reinheit:99%
Menge:100g
Preis ($):428.0